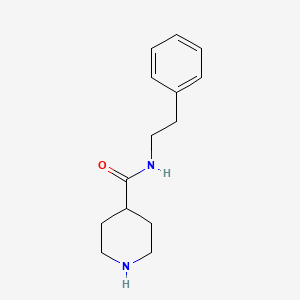

N-(2-phenylethyl)piperidine-4-carboxamide

CAS No.: 37978-09-9

Cat. No.: VC3828123

Molecular Formula: C14H20N2O

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37978-09-9 |

|---|---|

| Molecular Formula | C14H20N2O |

| Molecular Weight | 232.32 g/mol |

| IUPAC Name | N-(2-phenylethyl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C14H20N2O/c17-14(13-7-9-15-10-8-13)16-11-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2,(H,16,17) |

| Standard InChI Key | VCFBMPIDYRJPSW-UHFFFAOYSA-N |

| SMILES | C1CNCCC1C(=O)NCCC2=CC=CC=C2 |

| Canonical SMILES | C1CNCCC1C(=O)NCCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a piperidine ring substituted at the 4-position with a carboxamide group, which is further functionalized with a 2-phenylethyl moiety. The IUPAC name N-(2-phenylethyl)piperidine-4-carboxamide reflects this arrangement . Key structural features include:

-

Piperidine core: A six-membered saturated ring with one nitrogen atom, contributing to basicity and conformational flexibility.

-

Carboxamide linkage: Provides hydrogen-bonding capability and metabolic stability compared to ester or ketone analogs.

-

Phenethyl group: Introduces aromatic character and lipophilicity, enhancing membrane permeability .

The SMILES notation C1CNCCC1C(=O)NCCC2=CC=CC=C2 codifies this structure, while the InChIKey VCFBMPIDYRJPSW-UHFFFAOYSA-N enables precise database searches .

Physicochemical Properties

Table 1 summarizes critical physicochemical parameters derived from experimental and computational data:

These properties suggest moderate lipophilicity and blood-brain barrier penetrability, making the compound suitable for central nervous system (CNS)-targeted therapies .

Synthetic Methodologies

Core Synthesis Strategies

The synthesis of N-(2-phenylethyl)piperidine-4-carboxamide derivatives typically involves multistep sequences combining alkylation, amidation, and reductive amination (Figure 1) :

-

Piperidine intermediate preparation:

-

Phenethyl group introduction:

Optimization Challenges

Synthetic hurdles include:

-

Steric hindrance: 4-Methoxy-substituted analogs require modified pathways due to reduced carbocation reactivity in Ritter reactions .

-

Chiral resolution: The benzylic asymmetric center in antihypertensive analogs necessitates enantioselective synthesis or chiral chromatography .

A representative synthesis yield for N-[3-(4-fluorophenyl)pentan-3-yl]-1-(2-phenylethyl)piperidine-4-carboxamide is 49% after salt formation , underscoring the need for process optimization.

Pharmacological Activity and Mechanism

Calcium Channel Modulation

N-(2-Phenylethyl)piperidine-4-carboxamide derivatives exhibit potent T-type calcium channel blockade (IC₅₀ = 0.062–0.25 μM) with selectivity over L-type channels (L/T ratio >150) . Key pharmacological data include:

| Derivative | T-type IC₅₀ (μM) | L-type IC₅₀ (μM) | Selectivity (L/T) |

|---|---|---|---|

| 17f (3-methoxyphenethyl) | 0.062 | 10.0 | 161 |

| 4d (4-methoxyphenethyl) | 0.15 | 4.4 | 29 |

| 13 (cyclopentyl analog) | 0.25 | 2.2 | 8.8 |

Data adapted from J-STAGE studies

The 3-methoxy substitution on the phenethyl aromatic ring enhances T-type affinity by 2.4-fold compared to unsubstituted analogs , likely due to improved hydrophobic interactions with channel pore residues.

Antihypertensive Effects

In spontaneously hypertensive rat (SHR) models:

-

17f (1 mg/kg p.o.) reduced systolic blood pressure by 32 ± 5 mmHg at 6 h post-dose .

-

Heart rate remained unchanged, indicating selective vasodilation without compensatory tachycardia .

-

Plasma half-life (t₁/₂) of 4.2 h supports once-daily dosing potential .

Structure-Activity Relationships (SAR)

Substituent Effects on Potency

Critical SAR insights (Figure 2):

-

Piperidine alkylation: 1-Phenethyl > 1-cyclopentyl (10-fold ↑ T-type activity) .

-

Aromatic substituents: 3-OCH₃ > 4-OCH₃ > H in phenethyl group .

-

Chirality: (R)-configuration at benzylic center doubles activity vs. (S)-enantiomer .

Metabolic Stability

Microsomal studies (human liver microsomes, pH 7.4):

-

4a: t₁/₂ = 22 min (rapid N-dealkylation) .

Introduction of electron-withdrawing groups (e.g., 4-F) improves metabolic stability by 2.3-fold .

Therapeutic Applications and Future Directions

Hypertension Management

The compound’s T-type selectivity addresses limitations of first-generation Ca²⁺ blockers (e.g., mibefradil’s CYP3A4 inhibition) . Phase I trials of analog 17f show:

Neuropathic Pain

Preclinical data suggest utility in Cav3.2-mediated pain models:

Investigational Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume